4-(2-Chloro-4-methyl-6-nitrophenyl)morpholine
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Overview
Description
4-(2-Chloro-4-methyl-6-nitrophenyl)morpholine is an organic compound with the molecular formula C11H13ClN2O3 It is a derivative of morpholine, a heterocyclic amine, and contains a chlorinated nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-methyl-6-nitrophenyl)morpholine typically involves the reaction of 2-chloro-4-methyl-6-nitroaniline with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include thionyl chloride and dimethylformamide (DMF) as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-4-methyl-6-nitrophenyl)morpholine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups like nitro and chloro makes the aromatic ring susceptible to nucleophilic attack.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
NAS: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed
NAS: Substituted morpholine derivatives.
Reduction: 4-(2-Chloro-4-methyl-6-aminophenyl)morpholine.
Oxidation: 4-(2-Chloro-4-carboxy-6-nitrophenyl)morpholine.
Scientific Research Applications
4-(2-Chloro-4-methyl-6-nitrophenyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-methyl-6-nitrophenyl)morpholine involves its interaction with specific molecular targets. In nucleophilic aromatic substitution reactions, the compound acts as an electrophile, with the nitro and chloro groups facilitating the attack by nucleophiles . The exact molecular pathways and targets depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloro-4-nitrophenyl)morpholine: Similar structure but lacks the methyl group.
4-(2-Fluoro-4-nitrophenyl)morpholine: Contains a fluorine atom instead of chlorine.
4-(2-Chloroethyl)morpholine: Different substitution pattern with an ethyl group instead of a nitrophenyl group.
Uniqueness
4-(2-Chloro-4-methyl-6-nitrophenyl)morpholine is unique due to the presence of both a methyl and a nitro group on the aromatic ring, which influences its reactivity and potential applications. The combination of these substituents provides distinct chemical properties that can be leveraged in various synthetic and industrial processes.
Properties
Molecular Formula |
C11H13ClN2O3 |
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Molecular Weight |
256.68 g/mol |
IUPAC Name |
4-(2-chloro-4-methyl-6-nitrophenyl)morpholine |
InChI |
InChI=1S/C11H13ClN2O3/c1-8-6-9(12)11(10(7-8)14(15)16)13-2-4-17-5-3-13/h6-7H,2-5H2,1H3 |
InChI Key |
QZUFOQUVEUJRQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)N2CCOCC2)[N+](=O)[O-] |
Origin of Product |
United States |
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